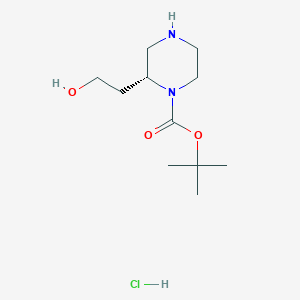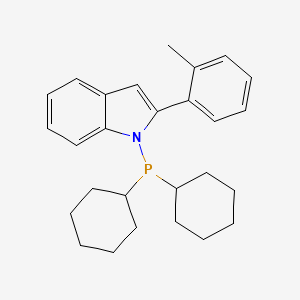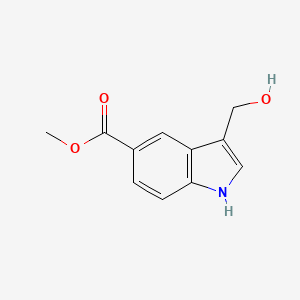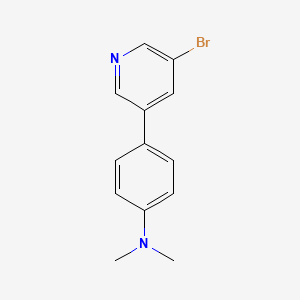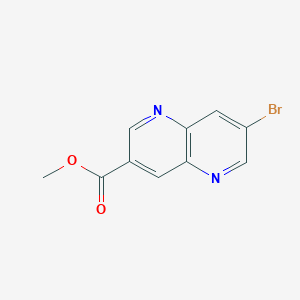
Methyl 7-bromo-1,5-naphthyridine-3-carboxylate
Descripción general
Descripción
Methyl 7-bromo-1,5-naphthyridine-3-carboxylate is a compound that is part of the naphthyridine family, a group of compounds known for their diverse biological activities. The naphthyridine nucleus is a structural motif present in various pharmacologically active compounds and is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of related naphthyridine derivatives has been explored in several studies. For instance, an efficient synthesis route for a carboxylic acid moiety of a dopamine and serotonin receptors antagonist was described, involving the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent regioselective reactions to achieve the desired substitution pattern . Another study reported the synthesis of methyl homologs of tetrahydro-1,6-naphthyridine through chemical modification of pyridine derivatives, highlighting the versatility of synthetic approaches in this chemical class . Additionally, the preparation of 2-substituted 1,8-naphthyridines via decarboxylation of their 3-carboxylic acids and a new synthesis route for 2-hydroxy-1,8-naphthyridine using 3-bromomethyl-2-nitropyridine has been documented .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by a fused ring system that can be functionalized at various positions to modulate the compound's properties. The presence of substituents such as bromo, methyl, and carboxylate groups can significantly influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Naphthyridine derivatives undergo a variety of chemical reactions, which are essential for their functionalization and application in drug synthesis. For example, the bromination of methylamino derivatives and alkaline hydrolysis has been used to produce specific carboxylic acid moieties . The condensation reactions and debenzylation steps are also employed to introduce methyl groups into the naphthyridine ring . Furthermore, the nucleophilic substitution of chloro substituents with amines has been utilized to prepare compounds with significant antimalarial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The introduction of halogen atoms like bromine can increase the molecular weight and potentially affect the lipophilicity of the compound, which is an important factor in drug design. The presence of carboxylate esters suggests potential reactivity in hydrolysis reactions, which could be relevant for prodrug strategies or metabolic stability . The reported ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectra provide valuable information on the electronic environment and the identification of functional groups within the molecule .
Aplicaciones Científicas De Investigación
Biological Activities and Applications
Naphthyridine derivatives exhibit a wide range of biological activities, which makes them potent scaffolds in therapeutic and medicinal research. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Specifically, 1,8-naphthyridine derivatives have shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their pharmacological properties extend to other areas, including anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, antioxidant, EGFR inhibition, protein kinase inhibition, and even applications in pesticide activities (Madaan et al., 2015) (Gurjar & Pal, 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
1,5-naphthyridines, a class of compounds to which this molecule belongs, are known to exhibit a variety of biological activities
Mode of Action
As a 1,5-naphthyridine derivative, it may interact with its targets through a variety of mechanisms, depending on the specific biological context . More detailed studies are required to elucidate these interactions.
Biochemical Pathways
1,5-naphthyridines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Given the known biological activities of 1,5-naphthyridines, it is likely that this compound could have significant effects at the molecular and cellular levels .
Action Environment
Propiedades
IUPAC Name |
methyl 7-bromo-1,5-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-8-9(12-4-6)3-7(11)5-13-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKHAOKCHBJDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=N2)Br)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672213 | |
| Record name | Methyl 7-bromo-1,5-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
958334-24-2 | |
| Record name | Methyl 7-bromo-1,5-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3030713.png)
![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)

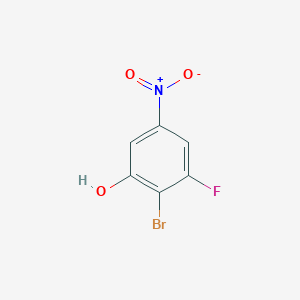
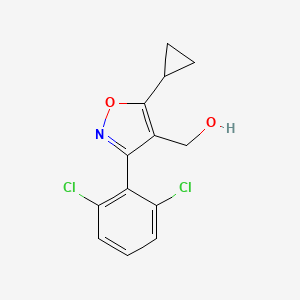
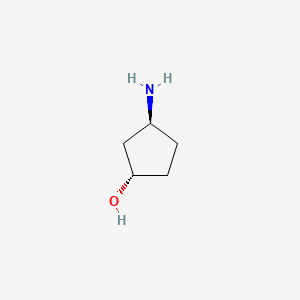

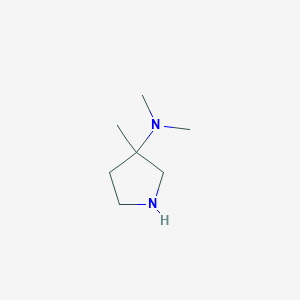
![7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3030730.png)
